
2-(Azetidin-3-yloxy)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core with an azetidin-3-yloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with azetidin-3-ol. One common method includes the nucleophilic substitution reaction where quinoxaline is treated with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The choice of solvent and reaction conditions is critical to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
2-(Azetidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated quinoxaline derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
科学研究应用
2-(Azetidin-3-yloxy)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(Azetidin-3-yloxy)quinoxaline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The azetidin-3-yloxy group can enhance binding affinity and specificity, while the quinoxaline core can participate in various interactions, including hydrogen bonding and π-π stacking.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the azetidin-3-yloxy substituent.
Quinazoline: An isomeric compound with a similar structure but different nitrogen positioning.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Uniqueness
2-(Azetidin-3-yloxy)quinoxaline is unique due to the presence of the azetidin-3-yloxy group, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)quinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2 |
InChI 键 |
LXYMUVOVCQIIOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


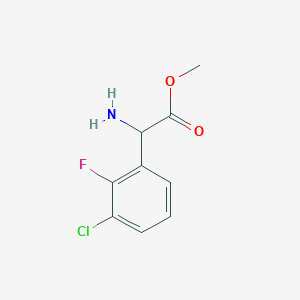
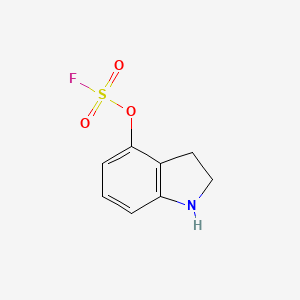
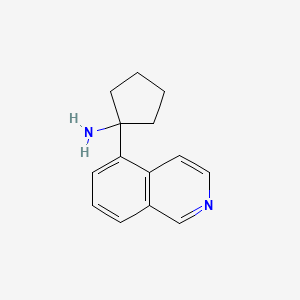

![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

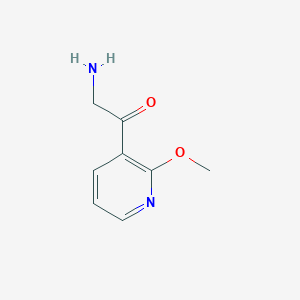

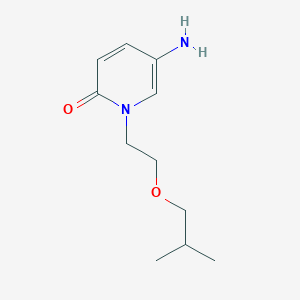
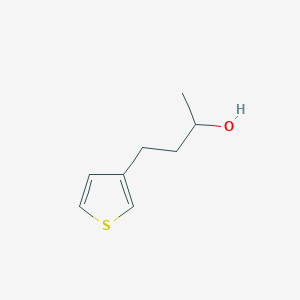
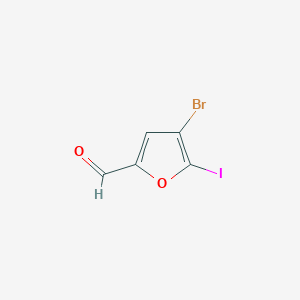

![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
